Ezeprogind
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ezeprogind involves multiple steps, starting with the preparation of the core benzimidazole structure. The chemical name of this compound is N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amine . The synthetic route typically includes the following steps:
Formation of the benzimidazole core: This involves the condensation of o-phenylenediamine with a carboxylic acid derivative.
Attachment of the piperazine ring: The benzimidazole core is then reacted with a piperazine derivative.
Introduction of the bis(2-methylpropyl)amino group: This step involves the alkylation of the piperazine ring with a bis(2-methylpropyl)amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ezeprogind undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
Ezeprogind has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of various chemical reactions and conditions.
Biology: Investigated for its neuroprotective effects in cell and animal models of neurodegenerative diseases.
Medicine: Being developed as a potential therapeutic agent for Alzheimer’s disease and Progressive Supranuclear Palsy.
Industry: Potential applications in the development of new drugs and therapeutic agents.
Mechanism of Action
Ezeprogind exerts its effects by increasing the levels of progranulin, a neurotrophic factor involved in neuronal survival and function . It binds to prosaposin, a cofactor for progranulin processing, stabilizing the prosaposin-progranulin complex and preventing progranulin cleavage . This leads to increased progranulin secretion, inhibition of microglial activation, and reduction of proinflammatory cytokine production . Additionally, this compound decreases tau phosphorylation, which is associated with neurodegenerative diseases .
Comparison with Similar Compounds
Ezeprogind is unique in its mechanism of action compared to other compounds targeting neurodegenerative diseases. Similar compounds include:
Progranulin analogs: Compounds that mimic the effects of progranulin.
Tau inhibitors: Compounds that inhibit tau phosphorylation.
Anti-inflammatory agents: Compounds that reduce neuroinflammation.
This compound stands out due to its dual action of increasing progranulin levels and reducing tau phosphorylation, making it a promising candidate for the treatment of neurodegenerative diseases .
Biological Activity
Ezeprogind, also known as AZP2006, is a novel therapeutic agent under development primarily for neurodegenerative diseases, including Progressive Supranuclear Palsy (PSP) and Alzheimer's disease. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, clinical trial results, and potential applications.
This compound functions as a progranulin/prosaposin modulator , targeting the underlying causes of neurodegeneration. It enhances the functional half-life of progranulin (PGRN) in the brain, promoting microglial homeostasis and reducing neuroinflammation. This mechanism is distinct from existing treatments, which often focus solely on symptomatic relief rather than addressing the disease's root causes .
Key Mechanisms:
- Progranulin Modulation : this compound increases the secretion of PGRN, a neurotrophic factor that supports neuronal survival and function.
- Neuroprotection : The compound has demonstrated protective effects against amyloid-beta (Aβ) oligomer-induced neuronal injuries, reducing tau hyperphosphorylation and inflammation .
- Anti-inflammatory Effects : this compound mitigates microglial activation and decreases pro-inflammatory cytokine levels, such as IL-1β and IL-6 .
Clinical Trials and Efficacy
This compound has undergone several clinical trials to evaluate its safety and efficacy. Notably, a Phase 2a trial involving 36 patients with PSP showed promising results, leading to positive feedback from regulatory authorities like the FDA and EMA for further development .
Summary of Clinical Trials:
Trial Phase | Disease Targeted | Patient Count | Key Findings |
---|---|---|---|
Phase 1 | Healthy Subjects | 102 | Excellent tolerability; no adverse effects reported. |
Phase 2a | Progressive Supranuclear Palsy | 36 | Improved cognitive function; reduced tau hyperphosphorylation. |
Phase 2b/3 | Planned for PSP | TBD | To further assess efficacy based on Phase 2a results. |
Research Findings
Recent studies have highlighted this compound's potential in various models:
- In vitro studies demonstrated that this compound significantly reduced Aβ-induced neuroinflammation and promoted neuronal survival in co-cultures of neurons and microglia .
- Animal models showed that chronic treatment with this compound could reverse age-related cognitive decline and protect against tau pathology in tau-overexpressing mice .
Case Studies
-
Progressive Supranuclear Palsy :
- A patient cohort in the Phase 2a trial exhibited notable improvements in balance and cognitive measures after treatment with this compound. The drug was well-tolerated with minimal side effects.
- Alzheimer's Disease Models :
Properties
IUPAC Name |
N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N6/c1-21(2)19-31(20-22(3)4)14-8-13-30-17-15-29(16-18-30)12-7-11-26-25-27-23-9-5-6-10-24(23)28-25/h5-6,9-10,21-22H,7-8,11-20H2,1-4H3,(H2,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKKWCPJBTXWOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCCN1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615539-20-3 | |
Record name | AZP-2006 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615539203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ezeprogind | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16954 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | EZEPROGIND | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR9YQ07ELN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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